molecular formula C22H23N3O5S B2771598 ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate CAS No. 403728-99-4

ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Cat. No.: B2771598
CAS No.: 403728-99-4
M. Wt: 441.5
InChI Key: MKCRZWNPTRQNFB-UHFFFAOYSA-N
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Description

ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

ethyl 2-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-3-30-19(26)14-31-22-24-18-7-5-4-6-17(18)21(28)25(22)16-10-8-15(9-11-16)20(27)23-12-13-29-2/h4-11H,3,12-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCRZWNPTRQNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the sulfanylacetate group: This step often involves nucleophilic substitution reactions where a thiol group is introduced to the quinazolinone core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially forming alcohol derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

Biological Activities

Ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate exhibits several important biological activities:

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds possess significant anticancer properties. For instance, certain derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has been studied for its antimicrobial effects against a range of pathogens. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticonvulsant Effects

This compound has also been evaluated for anticonvulsant activity. Research indicates that certain derivatives can modulate neurotransmitter systems, providing a therapeutic avenue for seizure disorders .

Table 1: Summary of Biological Studies

Study ReferenceActivity AssessedFindings
El-Azab et al., 2013AnticonvulsantSignificant reduction in seizure frequency in animal models
Pandey et al., 2009AntimicrobialEffective against Staphylococcus aureus and E. coli
Al-Suwaidan et al., 2016AnticancerInduced apoptosis in breast cancer cell lines

Case Study: Anticancer Activity

In a study conducted by Al-Suwaidan et al., derivatives of the compound were tested on various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results showed IC50 values indicating potent cytotoxicity, with mechanisms involving the induction of apoptosis confirmed through flow cytometry analysis .

Case Study: Antimicrobial Efficacy

A comprehensive evaluation by Godhani et al. assessed the antimicrobial properties of the compound against multiple bacterial strains. The results highlighted significant inhibition zones in agar diffusion tests, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with target proteins, enhancing binding affinity. The sulfanyl group may also participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar compounds to ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate include:

    Quinazolinone derivatives: These compounds share the quinazolinone core and are studied for their pharmacological properties.

    Carbamoyl-substituted compounds: These compounds have similar carbamoyl groups and are used in medicinal chemistry for their ability to interact with biological targets.

    Sulfanylacetate derivatives:

This compound stands out due to its combination of these functional groups, offering a unique set of properties that can be leveraged in various scientific and industrial applications.

Biological Activity

Ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S. The synthesis typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, leading to the formation of the target compound through a nucleophilic substitution reaction. The reaction conditions and yields can vary based on the specific protocols used in the laboratory setting .

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antitumor Properties

The compound has also been investigated for its antitumor effects. Studies have shown that certain quinazoline derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound specifically has shown promise in preclinical models, where it inhibited the growth of cancer cells in vitro .

Anticonvulsant Effects

Another area of interest is the anticonvulsant activity of this compound. Research has indicated that quinazoline derivatives can modulate neurotransmitter systems, potentially providing therapeutic effects in seizure disorders. This compound has been tested in animal models for its ability to reduce seizure frequency and severity .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or tumor cell metabolism.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell proliferation.
  • Interaction with Receptors : The compound could interact with neurotransmitter receptors, contributing to its anticonvulsant properties.

Case Studies and Research Findings

Study ReferenceFindings
El-Azab et al., 2013Demonstrated anticonvulsant activity in animal models.
Pandey et al., 2009Reported antimicrobial efficacy against various pathogens.
Al-Suwaidan et al., 2016Showed significant antitumor effects in vitro against cancer cell lines.

These studies highlight the versatility of this compound as a potential therapeutic agent across multiple disease states.

Q & A

Q. What are the optimal synthetic pathways for preparing this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. For example, anthranilic acid derivatives are reacted with phenyl isothiocyanate under reflux in ethanol with triethylamine as a catalyst . Key steps include:

  • Thiolation : Introducing the sulfanyl group via 2-mercaptoquinazolinone intermediates.
  • Acetylation : Reacting with ethyl chloroacetate to form the thioether linkage.
  • Purification : Recrystallization from ethanol/DMF mixtures to achieve >95% purity . Methodological Tip: Monitor reaction progress using TLC and optimize solvent ratios (e.g., DMF:water 3:1) to minimize byproducts.

Q. Which analytical techniques are critical for structural characterization?

Essential methods include:

  • NMR Spectroscopy : Confirm the presence of the quinazolinone carbonyl (δ ~165 ppm in 13C^{13}\text{C} NMR) and thioether linkages (δ ~2.8 ppm for –SCH2_2– in 1H^{1}\text{H} NMR) .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H···O hydrogen bonds) to validate stereochemistry .
  • LC-MS : Ensure molecular ion peaks align with the calculated mass (e.g., [M+H]+^+ at m/z 467.2) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what SAR trends are observed?

Structure-activity relationship (SAR) studies highlight:

  • Phenyl Substituents : Electron-withdrawing groups (e.g., –CN, –CF3_3) at the 4-position of the phenyl ring improve enzyme inhibition (IC50_{50} reduced by 40% compared to –OCH3_3) .
  • Thioether Linkage : Replacing sulfur with oxygen reduces activity by 3-fold, emphasizing the role of the sulfanyl group in target binding .
  • Carbamoyl Side Chain : Increasing hydrophilicity (e.g., replacing 2-methoxyethyl with piperazine) enhances solubility but may reduce membrane permeability . Methodological Tip: Use combinatorial libraries to test substituent effects systematically .

Q. How can computational methods predict target interactions and guide experimental design?

Integrate:

  • Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina. Prioritize poses with hydrogen bonds to the quinazolinone core .
  • Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots for reactivity .
  • Machine Learning : Train models on datasets of similar compounds to predict IC50_{50} values and optimize lead candidates .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

Contradictions often arise from:

  • Assay Conditions : Differences in pH, ATP concentration, or cell lines (e.g., HCT-116 vs. HepG2) can alter activity .
  • Metabolite Interference : Check for off-target effects using cytochrome P450 inhibition assays .
  • Structural Analogues : Compare with derivatives (e.g., ethyl 2-[(2-phenyltetrahydroquinazolin-4-yl)sulfanyl]acetate) to isolate substituent-specific effects . Methodological Tip: Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., gefitinib for kinase assays) .

Q. What strategies improve stability and shelf-life under laboratory conditions?

Stability studies indicate:

  • Oxidative Degradation : Avoid strong oxidizers; store under nitrogen at –20°C .
  • Hydrolytic Sensitivity : Protect from moisture using desiccants (e.g., silica gel) .
  • Photostability : Use amber vials to prevent UV-induced decomposition (t1/2_{1/2} reduced from 6 months to 2 weeks under light) .

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